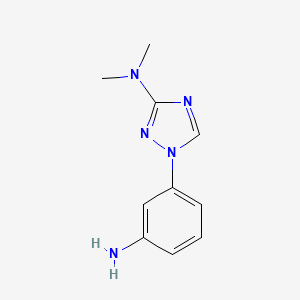

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-(3-aminophenyl)-N,N-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)10-12-7-15(13-10)9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDFCEKYWDVOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797636-14-6 | |

| Record name | 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Approaches

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents.

From aminoguanidine and carboxylic acid derivatives: One efficient method involves reacting aminoguanidine hydrochloride with appropriate carboxylic acid derivatives (such as succinic anhydride or N-substituted succinimides) to form the 1,2,4-triazole ring via nucleophilic ring closure under microwave irradiation or thermal conditions. This method allows for the introduction of various substituents on the triazole ring depending on the starting amines used.

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the cyclization and improve yields, especially for N-substituted 1,2,4-triazoles, by promoting nucleophilic opening of succinimide rings followed by recyclization to form the triazole.

Reaction Conditions

- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction temperatures range from 80°C to 150°C depending on the method, with microwave protocols often requiring shorter times (minutes to hours).

- Reaction times vary from 1 to 12 hours depending on scale and conditions.

N,N-Dimethylation of the Triazole Nitrogen

The N,N-dimethyl substitution on the triazole nitrogen can be introduced by:

- Alkylation reactions: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively dimethylate the nitrogen.

- Reductive amination: In some cases, reductive amination with formaldehyde and a reducing agent can be employed to install N,N-dimethyl groups.

Control of regioselectivity is essential to ensure substitution occurs on the desired nitrogen atom of the triazole ring.

Representative Reaction Scheme and Conditions

Purification and Characterization

- Purification: Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate.

- Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, mass spectrometry, and melting point determination.

- Typical spectral data: Aromatic protons at 6.5-7.5 ppm, triazole NH signals, and N,N-dimethyl singlets near 2.8-3.2 ppm in 1H NMR.

Research Findings and Optimization Notes

- The choice of pathway depends on the nucleophilicity of the amine; aromatic amines require alternative routes compared to aliphatic amines.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields for triazole ring formation.

- Transition metal-catalyzed N-arylation is effective but requires careful control of conditions to avoid over-alkylation or side reactions.

- The dimethylation step benefits from mild conditions to preserve the integrity of the triazole ring and amino substituents.

- Industrially scalable processes avoid expensive or toxic reagents, favoring hydrogen peroxide and metal oxides for cyclization steps in related triazole syntheses.

Chemical Reactions Analysis

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine serves as a building block in organic synthesis. It is employed in the development of complex organic molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it valuable in catalysis.

Biology

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer therapeutics.

Medicine

Ongoing studies are exploring its role as a pharmaceutical intermediate. The compound's unique structure allows it to function as a scaffold for drug development, particularly in creating new therapeutic agents targeting various diseases.

Industry

In industrial applications, 1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is utilized in the formulation of new materials such as polymers and coatings. Its chemical properties facilitate the enhancement of material performance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 1-(3-Aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce apoptosis through enzyme inhibition.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against several pathogens revealed promising results. The compound exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Structural Difference: Bromine substitution at the phenyl ring (electron-withdrawing) vs. amino group (electron-donating) in the target compound.

- Impact: Bromine enhances lipophilicity and may improve membrane permeability but reduces solubility. The amino group in the target compound could facilitate hydrogen bonding, enhancing interactions with biological targets .

- Synthesis: Prepared via condensation of 3-bromobenzonitrile with substituted phenylhydrazine carboxamides, differing from the target compound’s likely route involving 3-aminobenzonitrile .

N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

- Structural Difference: Dichlorophenyl and pyridinyl substituents vs. aminophenyl and dimethylamine in the target.

- Impact : Chlorine atoms increase electronegativity and metabolic stability, while pyridine introduces a basic nitrogen, altering pharmacokinetics. The dimethylamine group in the target compound may reduce polarity, enhancing blood-brain barrier penetration .

Variations in the Triazole Core

3-Amino-1H-1,2,4-triazole (Amizol)

- Structural Difference : Lacks the phenyl and dimethylamine substituents.

- The target compound’s N,N-dimethyl group likely reduces solubility but improves lipid solubility .

- Toxicity : Amizol exhibits low acute toxicity (rat oral LD₅₀ >10,000 mg/kg), whereas dimethylated analogs may show altered metabolic pathways and toxicity profiles .

1-(3-Bromophenylmethyl)-1H-1,2,4-triazol-3-amine

- Structural Difference: Benzyl-linked bromophenyl group vs. direct 3-aminophenyl substitution.

- Bromine’s steric bulk may hinder interactions compared to the amino group’s hydrogen-bonding capability .

Nitrogen-Rich Derivatives

1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole Salts

- Structural Difference : Tetrazole ring fused to triazole vs. dimethylamine substitution.

- Impact : Nitrogen-rich backbone increases density and detonation velocity (irrelevant for pharmaceuticals) but highlights how substituents alter physicochemical properties. The target compound’s dimethyl group prioritizes bioavailability over energetic performance .

Comparative Data Table

*Predicted LogP values based on substituent contributions.

Research Findings and Trends

- Anticancer Activity: Triazoles with halogenated aryl groups (e.g., bromo, chloro) show moderate cytotoxicity in vitro, likely due to intercalation or enzyme inhibition . The target compound’s amino group may enable targeted interactions (e.g., kinase inhibition) but requires validation.

- Synthetic Flexibility: Substituents at positions 1 and 3 of the triazole ring are tunable for optimizing solubility and activity.

- Toxicity : Dimethylation may lower acute toxicity compared to halogenated analogs, as seen in Amizol’s safety profile .

Biological Activity

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound exhibits significant biological activity, making it of interest in various fields such as medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is . Its structure consists of an aminophenyl group and dimethylamino substituents, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C10H13N5 |

| SMILES | CN(C)C1=NN(C=N1)C2=CC=CC(=C2)N |

Anticancer Properties

Research indicates that compounds with a 3-amino-1,2,4-triazole scaffold exhibit promising anticancer activity. A study evaluated various derivatives against cancer cell lines using the XTT assay. The results demonstrated that certain derivatives of triazoles showed effective inhibition of cell proliferation across multiple cancer types. Notably, compounds with a 3-bromophenylamino moiety enhanced anticancer effects significantly .

Case Study:

In one experiment involving the compound 5d (a derivative of the triazole), researchers observed significant anti-proliferative effects on MCF-7 breast cancer cells. The treatment resulted in increased cell death in a dose-dependent manner, with a notable rise in reactive oxygen species (ROS) levels indicating oxidative stress as a mechanism of action .

Antimicrobial Activity

The triazole class has been extensively studied for antimicrobial properties. Compounds similar to 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with essential microbial enzymes or disrupting cell membrane integrity .

The biological activity of 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Binding: It can bind to specific receptors or proteins within cells, modulating their activity and leading to apoptosis in cancer cells.

Summary of Key Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Replace POCl₃ with enzymatic catalysts (e.g., lipases) for cyclization to reduce toxicity.

- Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.